molecular formula C10H16ClNO B13416541 (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6) CAS No. 350820-08-5

(1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6)

Cat. No.: B13416541
CAS No.: 350820-08-5
M. Wt: 207.73 g/mol
InChI Key: BALXUFOVQVENIU-PRPOTQLESA-N
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Description

(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) is a deuterated form of ephedrine, a naturally occurring alkaloid. This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the dimethyl groups. The deuterium labeling makes it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ephedrine.

    Deuteration: The hydrogen atoms in the dimethyl groups are replaced with deuterium atoms using deuterated reagents such as deuterated methyl iodide (CD3I).

    Hydrochloride Formation: The deuterated ephedrine is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of (1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of ephedrine are subjected to deuteration using deuterated reagents.

    Purification: The deuterated product is purified using techniques such as crystallization or chromatography.

    Hydrochloride Formation: The purified deuterated ephedrine is then reacted with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the dimethyl groups with other functional groups.

Scientific Research Applications

(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanisms to study the behavior of ephedrine in various chemical reactions.

    Biology: Employed in metabolic studies to understand the biotransformation of ephedrine in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of ephedrine.

    Industry: Applied in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

Mechanism of Action

The mechanism of action of (1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) involves its interaction with adrenergic receptors in the body. The compound acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, bronchodilation, and vasoconstriction. The deuterium labeling does not significantly alter the mechanism of action but can affect the metabolic stability and pharmacokinetics of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: The non-deuterated form of (1R,2S)-(-)-Ephedrine-D6 hydrochloride.

    Pseudoephedrine: A stereoisomer of ephedrine with similar pharmacological properties.

    Methamphetamine: A derivative of ephedrine with potent central nervous system stimulant effects.

Uniqueness

(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) is unique due to its deuterium labeling, which provides advantages in scientific research, such as:

    Increased Metabolic Stability: Deuterium atoms are less prone to metabolic oxidation, leading to increased stability.

    Enhanced Pharmacokinetics: The deuterium labeling can result in slower metabolism and longer half-life, improving the pharmacokinetic profile of the compound.

    Tracer Studies: The deuterium atoms make the compound useful as a tracer in various scientific studies, allowing for precise tracking of its behavior in chemical and biological systems.

Properties

CAS No.

350820-08-5

Molecular Formula

C10H16ClNO

Molecular Weight

207.73 g/mol

IUPAC Name

(1R,2S)-3,3,3-trideuterio-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1/i1D3,2D3;

InChI Key

BALXUFOVQVENIU-PRPOTQLESA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]([C@@H](C1=CC=CC=C1)O)NC([2H])([2H])[2H].Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.Cl

Origin of Product

United States

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